
7-Bromchinolin-8-ol
Übersicht
Beschreibung
7-Bromoquinolin-8-ol (7-BQO) is a type of brominated quinoline derivative that is used in a variety of scientific research applications. It is a compound of the quinoline family and is a halogenated derivative of quinoline. 7-BQO has been studied extensively in the past few decades, and its unique properties make it a valuable tool for research in a variety of fields.
Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
7-Bromchinolin-8-ol-Derivate wurden auf ihre antimikrobiellen Eigenschaften untersucht. Die Fähigkeit der Verbindung, mit mikrobiellem DNA und Proteinen zu interagieren, macht sie zu einem Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe. Sein Bromsubstituent kann weiter modifiziert werden, um seine Aktivität gegen eine Reihe von Bakterien und Pilzen zu verbessern .
Krebsforschungsaktivitäten
Der Chinolinkern, der in this compound vorhanden ist, ist bekanntlich für seine Antikrebsaktivitäten. Forscher untersuchen diese Verbindung als Gerüst für die Synthese neuer Antikrebsmedikamente. Seine Struktur ermöglicht die Interaktion mit verschiedenen biologischen Zielstrukturen, die an der Proliferation von Krebszellen beteiligt sind .
Alzheimer-Krankheit
Verbindungen, die den 8-Hydroxychinolin-Rest enthalten, wie z. B. This compound, haben in der Alzheimer-Forschung ein Potenzial gezeigt. Sie können Metallionen wie Kupfer und Zink chelatieren, die an der Alzheimer-Pathologie beteiligt sind. Diese Chelatbildungs Fähigkeit könnte genutzt werden, um therapeutische Wirkstoffe für neurodegenerative Erkrankungen zu entwickeln .
Organische Synthese
This compound dient als vielseitiges Zwischenprodukt in der organischen Synthese. Es kann verschiedene chemische Reaktionen eingehen, darunter Kupplungsreaktionen und nukleophile Substitutionen, um eine Vielzahl von Chinolinderivaten zu erzeugen. Diese Derivate haben zahlreiche Anwendungen in der pharmazeutischen Chemie und Materialwissenschaft .
Materialwissenschaft
In der Materialwissenschaft wird this compound verwendet, um komplexe Moleküle zu synthetisieren, die als organische Halbleiter oder photovoltaische Materialien dienen können. Seine aromatische Struktur und sein Halogenatom machen es geeignet, konjugierte Systeme zu konstruieren, die wünschenswerte elektronische Eigenschaften aufweisen .
Biochemische Studien
Zu den biochemischen Anwendungen von this compound gehört seine Verwendung als Sonde oder Reagenz in enzymatischen Studien. Es kann verwendet werden, um Enzymmechanismen zu untersuchen, insbesondere solche, die Elektronentransferprozesse beinhalten. Zusätzlich kann es als Baustein für die Konstruktion von Enzyminhibitoren dienen.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that compounds containing the 8-hydroxyquinoline (8-hq) nucleus, such as 7-bromoquinolin-8-ol, exhibit a wide range of biological activities . These activities include antimicrobial, anticancer, and antifungal effects , suggesting that these compounds may interact with a variety of cellular targets.
Mode of Action
The bromination of 8-hydroxyquinoline with n-bromosuccinimide (nbs) in chloroform affords 7-bromoquinolin-8-ol . This suggests that the bromine atom at the 7th position could play a crucial role in its interaction with its targets.
Biochemical Pathways
Given the broad biological activities of 8-hq derivatives , it can be inferred that multiple pathways might be influenced
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant . Its LogP values, which indicate lipophilicity, range from 1.9 to 2.7 , suggesting good membrane permeability. These properties could impact the bioavailability of 7-Bromoquinolin-8-ol.
Result of Action
The broad biological activities of 8-hq derivatives, including antimicrobial, anticancer, and antifungal effects , suggest that 7-Bromoquinolin-8-ol could induce a variety of molecular and cellular changes.
Biochemische Analyse
Biochemical Properties
It is known that quinoline derivatives can interact with various enzymes and proteins
Cellular Effects
Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that quinoline derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
7-bromoquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKPMTNGWVNOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Br)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327640 | |
| Record name | 7-bromoquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13019-32-4 | |
| Record name | 7-bromoquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-8-hydroxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


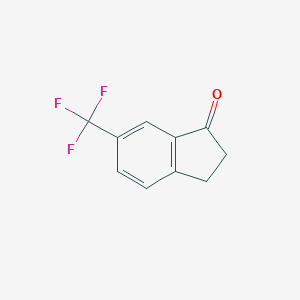
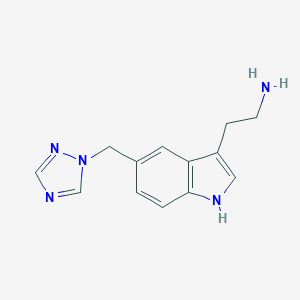

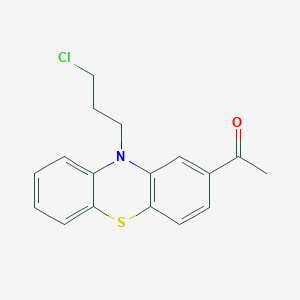
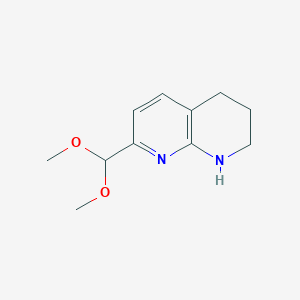
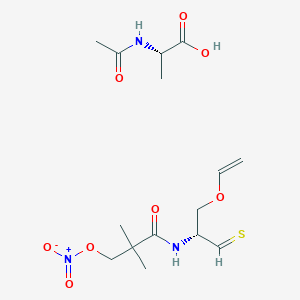
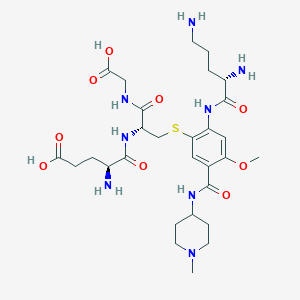

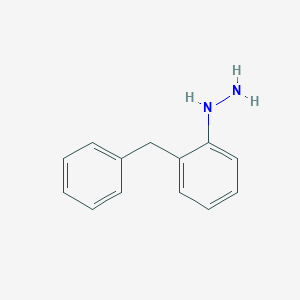
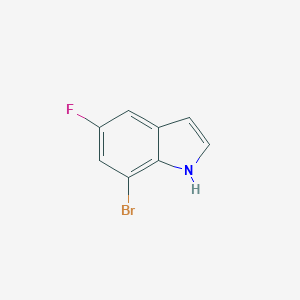


![(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid](/img/structure/B152671.png)

